molecular formula C17H23N5O2 B2961421 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide CAS No. 1448075-43-1

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide

Cat. No.: B2961421
CAS No.: 1448075-43-1
M. Wt: 329.404
InChI Key: QDIRBUZRBVCVTE-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets:

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O2/c1-21(2)16-14(11-18-17(20-16)22(3)4)19-15(23)10-12-6-8-13(24-5)9-7-12/h6-9,11H,10H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDIRBUZRBVCVTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)CC2=CC=C(C=C2)OC)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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